N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWUUGFDQJHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C18H18Cl2FN3O
- Molecular Weight : 382.26 g/mol
- CAS Number : 303091-19-2
- LogP : 4.949
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
- Polar Surface Area : 30.38 Ų
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide exhibits biological activity through multiple mechanisms:
- Antidepressant Effects : The compound acts on serotonin and dopamine receptors, similar to other piperazine derivatives. Its structural analogs have shown significant activity in modulating neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Preliminary investigations suggest that N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups in its structure enhances its interaction with bacterial cell membranes .
Efficacy Data
The following table summarizes the biological activities and efficacy data reported for N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin receptors | Not specified | |
| Anticancer | Various cancer cell lines | < 10 | |
| Antimicrobial | Gram-positive bacteria | Not specified |
Case Studies
- Antidepressant Study : A study evaluated the antidepressant-like effects of N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behavior .
- Cancer Cell Line Evaluation : In a series of experiments involving breast cancer and leukemia cell lines, the compound showed potent cytotoxicity with IC50 values lower than those of standard treatments. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antibacterial Testing : The compound was tested against a panel of bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly influenced antibacterial potency .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Pharmacological Implications
The target compound belongs to a class of piperazine-acetamide derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Anticonvulsant Activity () :
- Analogs with halogenated aryl groups (e.g., 3-chlorophenyl in Compound 12) showed moderate anticonvulsant activity in rodent models.
- The target compound’s 2,3-dichlorophenyl group may enhance activity due to increased lipophilicity and CNS penetration .
Dopamine Receptor Selectivity () :
- Compounds like 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide) exhibit selectivity for dopamine D3 receptors. The extended pentanamide chain in 7o improves receptor fit compared to the shorter acetamide chain in the target compound .
Positional Isomerism Effects () :
- Replacing the 2,3-dichlorophenyl group with a 4-fluorophenyl (as in ’s compound) reduces molecular weight (347.81 vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
